2-Methyl pentyl aminolevulinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl pentyl aminolevulinate hydrochloride is a chemical compound with the molecular formula C11H22ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a ketone group, and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl pentyl aminolevulinate hydrochloride typically involves the esterification of 5-amino-4-oxopentanoic acid with 2-methyl-1-pentanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Methyl pentyl aminolevulinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl pentyl aminolevulinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Methyl pentyl aminolevulinate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-oxopentanoate Hydrochloride: Similar structure but with a methyl group instead of a pentyl group.
5-Aminolevulinic Acid Hydrochloride: Contains an amino group and a ketone group but lacks the ester functionality.
Uniqueness
2-Methyl pentyl aminolevulinate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H22ClNO3 |
---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
2-methylpentyl 5-amino-4-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO3.ClH/c1-3-4-9(2)8-15-11(14)6-5-10(13)7-12;/h9H,3-8,12H2,1-2H3;1H |
InChI Key |
UVJCZGZHUTXROP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)COC(=O)CCC(=O)CN.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.